molecular formula C16H18ClNO4 B5134741 ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate

ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate

Cat. No. B5134741
M. Wt: 323.77 g/mol
InChI Key: LORNODAWJGZZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate, also known as Boc-protected 5-chloro-3-(4-morpholinylmethyl) salicylic acid ethyl ester, is a chemical compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate have been studied extensively in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is that the compound may have off-target effects or interact with other compounds in the body, which could affect the results of experiments.

Future Directions

There are several future directions for research on ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate. One direction is to further investigate its potential therapeutic properties for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-tumor and anti-microbial activities for the development of new cancer drugs and antibiotics. Additionally, it may be useful to study the compound's pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects.
In conclusion, ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate is a chemical compound that has been studied for its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis method of ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate is a multi-step process that involves the protection of the carboxylic acid group, followed by the coupling reaction with the morpholine group, and then the deprotection of the Boc group. This process has been described in detail in several scientific publications.

Scientific Research Applications

Ethyl 5-chloro-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate has been used in various scientific research studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 5-chloro-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c1-2-21-16(19)15-13(10-18-5-7-20-8-6-18)12-9-11(17)3-4-14(12)22-15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNODAWJGZZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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